1-(3-bromo-4-methylphenyl)-N-methylmethanamine

Description

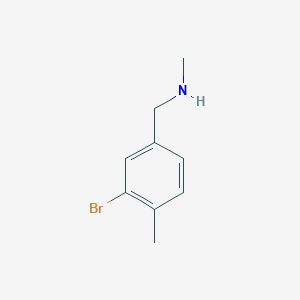

1-(3-Bromo-4-methylphenyl)-N-methylmethanamine is a substituted benzylamine derivative with a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. The N-methylmethanamine moiety (-CH$2$-NH-CH$3$) distinguishes it from ethanamine derivatives (e.g., N-methylethanamine).

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPWABALJUDHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by methylation. One common method is to start with 4-methylbenzylamine, which undergoes bromination using bromine in the presence of a suitable solvent like acetic acid. The resulting 3-bromo-4-methylbenzylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield (3-Bromo-4-methylphenyl)methylamine.

Industrial Production Methods

Industrial production methods for (3-Bromo-4-methylphenyl)methylamine often involve large-scale bromination and methylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group into other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution: Products include derivatives where the bromine atom is replaced by other groups like hydroxyl, amino, or alkyl groups.

Oxidation: Products include 3-bromo-4-methylbenzaldehyde or 3-bromo-4-methylbenzoic acid.

Reduction: Products include 4-methylbenzylamine or other reduced derivatives.

Scientific Research Applications

(3-Bromo-4-methylphenyl)methylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Biological Activity

1-(3-bromo-4-methylphenyl)-N-methylmethanamine, also known as (3-bromo-4-methylphenyl)methylamine hydrochloride, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A bromine atom and a methyl group on the phenyl ring.

- A methylamine moiety , which is crucial for its biological interactions.

This structure enhances its solubility and stability, making it suitable for various applications in scientific research.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom may enhance binding affinity through halogen bonding effects. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering their activity.

- Receptor Interactions : It may interact with neurotransmitter receptors or other biological targets, influencing various metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest that compounds with similar structures often demonstrate efficacy against certain pathogens. However, specific assays for this compound are still limited.

Anticancer Activity

There is growing interest in the compound's anticancer properties. Investigations have shown that it may inhibit cancer cell proliferation, although detailed studies are necessary to elucidate the exact pathways involved. The compound's structural components suggest potential interactions with cancer-related molecular targets .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-Bromophenyl)oxan-4-amine | Lacks methyl group on amine | Moderate antimicrobial |

| N-(4-Methylphenyl)oxan-4-amine | Different substitution pattern | Limited data |

| N-(3-Methylphenyl)oxan-4-amine | Similar structure but without bromine | Less potent |

The unique combination of bromine and methyl substituents in this compound contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Antimalarial Activity : A study on structurally similar compounds showed promising antimalarial effects against resistant strains of Plasmodium falciparum, suggesting that this compound could also exhibit similar properties .

- Inhibitory Effects on PRMT5 : Research identified small molecule inhibitors targeting PRMT5, revealing that modifications in the aryl ring significantly affected potency and solubility. This underscores the importance of structural features in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.